Methyl 4-ethylhex-2-ynoate

Description

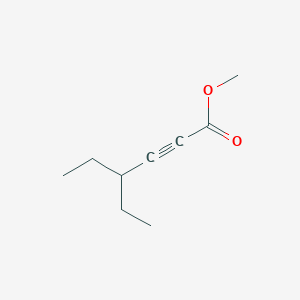

Methyl 4-ethylhex-2-ynoate is an aliphatic methyl ester characterized by a six-carbon chain with a triple bond at position 2 (hex-2-ynoate backbone) and an ethyl substituent at position 3. Its structure (Fig. 1) includes a methyl ester group (-COOCH₃) and a terminal alkyne moiety, which imparts unique reactivity and physical properties. For instance, methyl esters with similar backbones, such as Methyl 4-hydroxyhex-2-ynoate, are synthesized via multi-step reactions involving propynoic acid methyl ester and lithium diisopropyl amide (LDA) .

Fig. 1. Proposed structure of this compound.

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl 4-ethylhex-2-ynoate |

InChI |

InChI=1S/C9H14O2/c1-4-8(5-2)6-7-9(10)11-3/h8H,4-5H2,1-3H3 |

InChI Key |

MNRPJNXNKSSOOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethylhex-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 4-ethylhex-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethylhex-2-ynoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Production of alkanes or alkenes.

Substitution: Generation of amides or esters.

Scientific Research Applications

Methyl 4-ethylhex-2-ynoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-ethylhex-2-ynoate involves its interaction with various molecular targets. The alkyne group can undergo addition reactions with electrophiles, while the ester group can be hydrolyzed by esterases. These interactions facilitate its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Physical and Chemical Properties

While direct data for this compound is scarce, trends from analogous methyl esters (Table 1) suggest:

Table 1. Comparative Properties of Methyl Esters

*Estimated values based on structural analogs.

Industrial and Research Relevance

- Resin Chemistry: Analogous to sandaracopimaric acid methyl ester, this compound could serve as a monomer in polymer synthesis due to its alkyne functionality .

- Pharmaceutical Intermediates : Its structure aligns with intermediates in drug synthesis, similar to Methyl 4-acetamido-2-hydroxybenzoate, which is used in medicinal chemistry .

Biological Activity

Methyl 4-ethylhex-2-ynoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyne ester characterized by the following chemical structure:

- Molecular Formula : C₉H₁₈O₂

- CAS Number : 112-12-9

- Molecular Weight : 158.24 g/mol

This compound features a ynoate functional group that is significant for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry and agriculture.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of alkynes have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| Similar Alkynes | E. coli | TBD |

Insecticidal Activity

Research indicates that this compound may exhibit insecticidal properties. A study on juvenile hormone analogs demonstrated that certain alkynes can influence the growth and development of insects such as Tenebrio molitor (mealworm beetle). This suggests that this compound could be explored for its potential as an insect growth regulator.

The biological mechanisms underlying the activity of this compound are not fully elucidated but can be hypothesized based on structural analogs:

- Cell Membrane Disruption : Similar compounds have been shown to integrate into lipid membranes, causing destabilization.

- Enzyme Inhibition : Compounds with alkyne functionalities can act as enzyme inhibitors, affecting metabolic pathways in pathogens.

- Hormonal Mimicry : Insecticidal effects may arise from mimicking natural hormones, disrupting normal developmental processes.

Case Studies

- Antitubercular Activity : A study synthesized various alkynes and tested their efficacy against M. tuberculosis, finding that certain substitutions enhanced activity significantly. The minimum inhibitory concentration (MIC) values were determined, indicating a promising avenue for drug development against resistant strains.

- Insect Growth Regulation : Research on juvenile hormone analogs indicated that this compound could potentially disrupt normal growth patterns in insects, leading to mortality or developmental issues.

Toxicological Profile

While exploring the benefits of this compound, it is crucial to assess its toxicity:

| Endpoint | Result |

|---|---|

| Acute Toxicity in Rodents | TBD |

| Mutagenicity Tests | Negative |

Studies suggest that while some alkynes exhibit toxicity at high concentrations, this compound may have a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Methyl 4-ethylhex-2-ynoate to achieve high purity and yield?

- Methodological Answer : Key parameters include catalyst selection (e.g., palladium or copper-based catalysts for alkyne coupling), solvent polarity (e.g., THF or DMF for stabilizing intermediates), temperature control (50–80°C to balance reaction rate and side-product formation), and stoichiometric ratios of reagents. Experimental design should incorporate factorial optimization (e.g., Taguchi methods) to identify interactions between variables . Characterization via GC-MS or HPLC is essential to monitor reaction progress and purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound, and what methodological steps ensure accuracy?

- Methodological Answer :

- NMR : Use - and -NMR to verify alkyne (δ ~90–100 ppm for carbons) and ester (δ ~3.6–4.0 ppm for methyl protons) groups. Deuterated solvents (e.g., CDCl) must be rigorously dried to avoid signal splitting .

- IR : Confirm alkyne C≡C stretch (~2100–2260 cm) and ester C=O stretch (~1720–1750 cm). Sample preparation should use KBr pellets for solid-state analysis .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]) matches the theoretical mass. Calibrate instruments with standard references (e.g., perfluorokerosene) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory mechanistic hypotheses in reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and intermediates for key steps (e.g., alkyne activation or ester hydrolysis). Compare calculated thermodynamic parameters (ΔG, ΔH) with experimental data to validate pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., C-H vs. C≡C bond cleavage). Pair with Arrhenius plots to distinguish concerted vs. stepwise mechanisms .

- Contradiction Analysis : If experimental yields conflict with computational predictions, re-evaluate solvent effects (e.g., PCM models) or non-covalent interactions (e.g., dispersion corrections) in simulations .

Q. What advanced strategies mitigate challenges in synthesizing this compound derivatives with sensitive functional groups?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during alkyne functionalization. Deprotection conditions (e.g., TBAF for silyl removal) must avoid ester hydrolysis .

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., alkyne additions). In-line FTIR monitors intermediates in real-time .

- Catalyst Screening : High-throughput robotic platforms test >100 ligand/metal combinations (e.g., Pd/XPhos vs. Cu/Proline) to identify selectivity for sterically hindered substrates .

Data Analysis and Validation

Q. How should researchers address inconsistencies in NMR data for this compound derivatives?

- Methodological Answer :

- Signal Assignment : Use 2D techniques (HSQC, HMBC) to resolve overlapping peaks. Compare with literature data for analogous compounds (e.g., methyl 4-propylhex-2-ynoate) .

- Solvent Artifacts : Test deuterated solvent purity via -NMR (e.g., residual HO in CDCl at δ 1.5 ppm). Re-distill solvents if necessary .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., hindered rotation in esters) .

Q. What statistical approaches are recommended for meta-analysis of this compound toxicity studies with conflicting results?

- Methodological Answer :

- Heterogeneity Testing : Apply Cochran’s Q or I statistics to quantify variability across studies. Stratify data by organism (e.g., D. rerio vs. C. elegans) or exposure duration .

- Dose-Response Modeling : Fit probit or log-logistic curves to reconcile EC discrepancies. Adjust for covariates (e.g., solvent carrier effects) using multivariate regression .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-situ Raman spectroscopy to track alkyne conversion and esterification endpoints .

- Batch Records : Document deviations (e.g., humidity >30% during workup) that impact crystallization or yield. Use controlled-environment chambers for moisture-sensitive steps .

- Interlab Validation : Distribute standardized protocols (e.g., reaction time, quenching methods) to ≥3 independent labs for cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.